REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(OCC)(=O)C>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
BrCC(=O)OCC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 10 minutes
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Duration
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10 min
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Type
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FILTRATION
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Details
|
The obtained solid was collected by filtration
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Type
|
CUSTOM
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Details
|
recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(NCC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |